![molecular formula C19H29N5O2 B5507836 9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507836.png)
9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which is a related class to the compound , involves the preparation for antihypertensive screening. These compounds were synthesized with varying substituents, highlighting the versatility and complexity in their synthesis processes (Clark et al., 1983). A method for constructing 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of 4-substituted pyridines has been demonstrated, showcasing an efficient synthesis pathway (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Studies on similar spirotetrahydropyran derivatives provide insights into the molecular structure, including crystallographic analysis revealing complex hydrogen bonding patterns and the planarity of systems involving pyrazole and thiadiazole rings (Shibata & Mizuguchi, 2010).
Chemical Reactions and Properties
The compound's reactivity, including its participation in Prins cascade cyclizations and its ability to undergo transformations into pyrazole-5-carboxylates via cycloadditions, underscores its versatile chemical properties (Reddy et al., 2014); (Gioiello et al., 2009).
Physical Properties Analysis
The physical properties, such as thermodynamic behaviors and crystalline structure, of related compounds provide a foundational understanding for analyzing the physical characteristics of our target compound. Detailed crystallographic studies and thermodynamic property analyses offer insights into the stability and physical behavior of these molecules (Zeng et al., 2021).
Chemical Properties Analysis
The chemical properties of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones and related compounds, including their reactivity, functional group transformations, and interactions with nucleophiles, have been extensively studied. These studies highlight the compound's potential in various chemical reactions and its reactivity profile, providing a comprehensive overview of its chemical behaviors (Kuroyan et al., 1983).
Wissenschaftliche Forschungsanwendungen
Biological Activity and Synthesis
1,9-Diazaspiro[5.5]undecanes, a category that includes the compound , are noted for their biological activity. Research indicates their potential in treating obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Properties
Specific 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared for antihypertensive screening, demonstrating significant activity in this regard. The antihypertensive activity appears to be predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Synthesis Methods
The construction of 3,9-diazaspiro[5.5]undecane derivatives is achievable via intramolecular spirocyclization of pyridine substrates, offering a pathway for synthesizing compounds with potential biological activities (Parameswarappa & Pigge, 2011).
Novel Compound Synthesis
Trispiropyrrolidine/thiapyrrolizidines have been synthesized efficiently through 1,3-dipolar cycloaddition reactions involving azomethine ylides and novel dipolarophiles, highlighting the versatility of diazaspiro compounds in synthesizing complex molecular structures (Singh & Singh, 2017).
Pharmaceutical Applications
Some 3,9-diazaspiro[5.5]undecane derivatives are known as CCR8 antagonists, suggested to be useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(5-methyl-1H-pyrazole-3-carbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-14-11-16(21-20-14)18(26)23-9-6-19(7-10-23)5-3-17(25)24(13-19)15-4-8-22(2)12-15/h11,15H,3-10,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXRWDKXKYYGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCC3(CCC(=O)N(C3)C4CCN(C4)C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

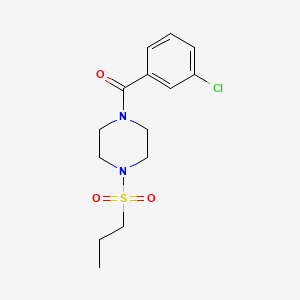
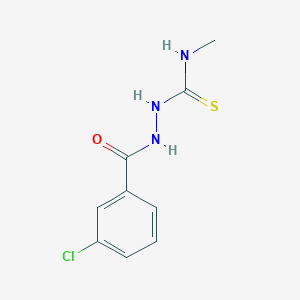
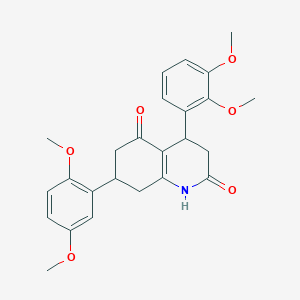
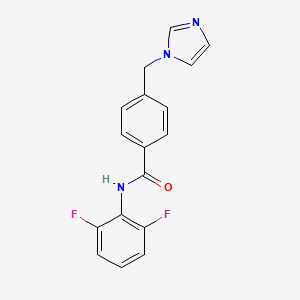
![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)


![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5507803.png)
![2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)
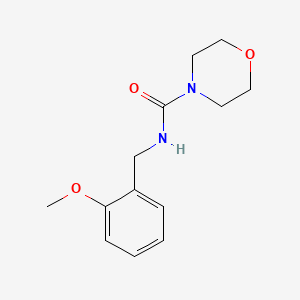
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)
![benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime](/img/structure/B5507842.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)